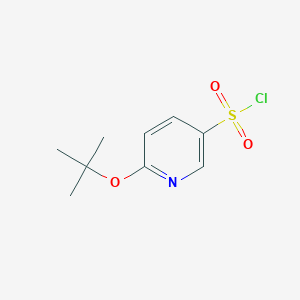

6-(Tert-butoxy)pyridine-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

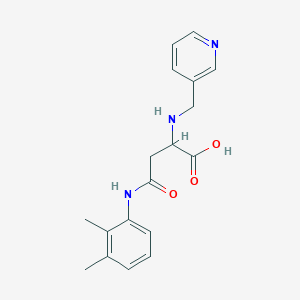

6-(Tert-butoxy)pyridine-3-sulfonyl chloride is a chemical compound with the IUPAC name 6-(tert-butoxy)pyridine-3-sulfonyl chloride . It has a molecular weight of 249.72 . This compound is extensively used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 6-(Tert-butoxy)pyridine-3-sulfonyl chloride is1S/C9H12ClNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

6-(Tert-butoxy)pyridine-3-sulfonyl chloride has been implicated in the synthesis of complex organic molecules, such as piperidine derivatives fused to a tetrahydrofuran ring. This synthesis involves intramolecular nucleophilic opening of an oxirane ring, followed by reactions with electrophiles in the presence of triethylamine, leading to N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Catalysis and Synthesis of Hexahydroquinolines

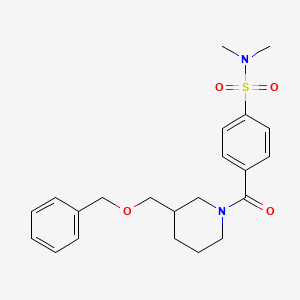

The compound has been used in the synthesis of hexahydroquinolines, employing sulfonic acid-functionalized pyridinium chloride as a catalyst. This method emphasizes the one-pot multi-component condensation of arylaldehydes, dimedone, β-ketoesters, and ammonium acetate under solvent-free conditions, highlighting the efficiency and reusability of the catalyst (Khazaei et al., 2013).

Preparation and Application of Ionic Liquid Catalysts

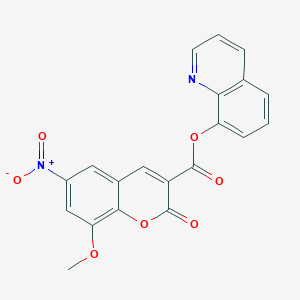

Further research has developed ionic liquid sulfonic acid-functionalized pyridinium chloride as a novel catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This work exemplifies the utility of 6-(Tert-butoxy)pyridine-3-sulfonyl chloride in promoting efficient, homogeneous catalysis (Moosavi‐Zare et al., 2013).

Development of Novel Ligands for Metal Complexes

The compound has also been involved in the development of novel ligands for metal complexes, such as pyridine-based sulfoxide pincer complexes of rhodium and iridium. These complexes have been studied for their potential applications in catalysis, demonstrating the versatility of 6-(Tert-butoxy)pyridine-3-sulfonyl chloride in facilitating the synthesis of ligands with specific electronic and steric properties (Schaub et al., 2008).

Novel Polymers and Materials Science

In materials science, the compound has been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength, underscoring the role of 6-(Tert-butoxy)pyridine-3-sulfonyl chloride in the development of advanced polymeric materials (Liu et al., 2013).

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZCUSZEYATXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butoxy)pyridine-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide](/img/structure/B2675046.png)

![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)

![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)

![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)